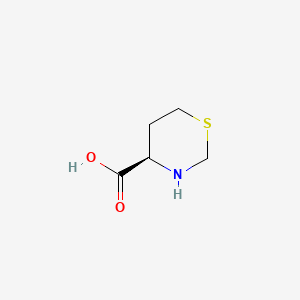

(4R)-1,3-Thiazinane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-1,3-thiazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHUBWXBZINMO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4r 1,3 Thiazinane 4 Carboxylic Acid and Its Analogues

Cyclization Reactions for Thiazinane Ring Construction

The core of synthesizing 1,3-thiazinane (B8806883) derivatives lies in the effective construction of the heterocyclic ring. Cyclization reactions are the primary methods employed for this purpose, often involving the condensation of bifunctional precursors.

A well-established and widely utilized method for constructing the 1,3-thiazinane-4-carboxylic acid scaffold is the condensation reaction between homocysteine and an aldehyde. nih.govnih.gov This reaction takes advantage of the nucleophilic thiol and amino groups of homocysteine, which react with the electrophilic carbonyl carbon of the aldehyde to form the six-membered ring.

The reaction of DL-homocysteine with benzaldehyde (B42025) in absolute ethanol, for instance, yields the corresponding 2-phenyl-1,3-thiazinane-4-carboxylic acid, resulting in a mixture of stereoisomers. nih.gov Similarly, the reaction of homocysteine with formaldehyde (B43269) produces 1,3-thiazinane-4-carboxylic acid. nih.govresearchgate.netnih.gov The kinetics of the condensation of homocysteine thiolactone (HTL) with various aldehydes, including formaldehyde, acetaldehyde, and pyridoxal (B1214274) phosphate, have been studied, revealing that the reaction is first order with respect to HTL, aldehyde, and hydroxide (B78521) ion concentrations. nih.gov

The mechanism of this condensation involves the formation of an intermediate carbinolamine, which then undergoes a two-step reaction. The first step is the hydrolysis of the thioester bond, facilitated by the carbinolamine group's oxygen. The second step involves the attack of the resulting thiolate on the aldehyde-derived carbon, leading to the formation of the 1,3-thiazinane-4-carboxylic acid or its 2-substituted analogue. nih.gov

Table 1: Examples of Condensation Reactions for 1,3-Thiazinane Synthesis

| Homocysteine Source | Aldehyde | Product | Reference |

| DL-Homocysteine | Benzaldehyde | (2S,4R)- and (2S,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid | nih.gov |

| Homocysteine | Formaldehyde | 1,3-Thiazinane-4-carboxylic acid | nih.govresearchgate.netnih.gov |

| Homocysteine Thiolactone | Acetaldehyde | 2-Methyl-1,3-thiazinane-4-carboxylic acid | nih.gov |

| Homocysteine Thiolactone | Pyridoxal phosphate | 2-(Pyridoxal phosphate)-1,3-thiazinane-4-carboxylic acid | nih.gov |

This table is interactive. Click on the headers to sort the data.

Achieving stereochemical control during the synthesis of (4R)-1,3-Thiazinane-4-carboxylic acid is crucial for its potential applications. While the condensation of DL-homocysteine with aldehydes produces a mixture of diastereomers, stereoselective methods aim to produce a single desired stereoisomer.

One approach to achieve stereoselectivity is through the use of chiral starting materials. For example, starting with L-homocysteine would be expected to favor the formation of the (4R) stereoisomer. While direct enantioselective synthesis of this compound is not extensively detailed in the provided search results, related methodologies for other thiazine (B8601807) derivatives suggest potential strategies. For instance, the use of chiral catalysts in Michael additions to form substituted thiazolidinones has been reported, demonstrating the feasibility of catalytic enantioselective methods for related sulfur-containing heterocycles. ehu.es

Further research into chiral auxiliaries or asymmetric catalysis specific to the cyclization of homocysteine with aldehydes would be necessary to develop a highly enantioselective synthesis of this compound.

Post-Synthetic Functionalization and Derivatization Strategies

Once the 1,3-thiazinane-4-carboxylic acid scaffold is constructed, further modifications can be made to introduce a variety of functional groups and chemical moieties. These derivatization strategies are essential for exploring the structure-activity relationships of these compounds and for developing analogues with improved properties.

The synthesis of substituted 1,3-thiazinane-4-carboxylic acid analogues allows for the exploration of how different substituents at various positions on the thiazinane ring affect the molecule's properties.

A common strategy involves using substituted aldehydes in the initial condensation reaction. For example, reacting homocysteine with a substituted benzaldehyde would yield a 2-aryl-substituted 1,3-thiazinane-4-carboxylic acid. nih.gov Similarly, a variety of other aldehydes can be employed to introduce different alkyl or aryl groups at the C-2 position. nih.gov

Another approach is the solid-phase synthesis of 2-amino-1,3-thiazinane-5-carboxylates, which allows for the generation of combinatorial libraries with diversity at multiple positions of the thiazine scaffold. units.it This method involves attaching a β-keto ester to a solid support, followed by a Knoevenagel condensation with an aldehyde and subsequent cyclization with a thiourea (B124793) building block. units.it

Table 2: Examples of Substituted 1,3-Thiazinane-4-carboxylic Acid Analogues

| Position of Substitution | Substituent | Synthetic Method | Reference |

| C-2 | Phenyl | Condensation of DL-homocysteine and benzaldehyde | nih.gov |

| C-2 | Methyl | Condensation of homocysteine thiolactone and acetaldehyde | nih.gov |

| C-2 | 6-((4-(dimethylamino)-phenyl)ethynyl)quinolin-2-yl | Condensation with corresponding aldehyde | nih.gov |

| C-2 | Oxadiazolyl | Suzuki coupling followed by cyclization | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Beyond simple substitutions, a wide range of chemical moieties can be introduced onto the 1,3-thiazinane scaffold to create more complex and functionally diverse molecules. These modifications can be achieved through various chemical reactions targeting different positions of the ring.

For instance, the carboxylic acid group at the C-4 position can be converted to esters or amides. units.it This can be achieved by activating the carboxylic acid, for example with oxalyl chloride, followed by reaction with an alcohol or amine. units.it

The nitrogen atom at the N-3 position can also be a site for functionalization. For example, N-acylation can be performed to introduce various acyl groups. In the context of solid-phase synthesis, the amino group at the 2-position of 2-amino-1,3-thiazines was protected by acylation with trifluoroacetic acid anhydride (B1165640) before further modifications. units.it

Furthermore, more complex heterocyclic systems can be fused to the thiazinane ring. For example, the synthesis of imidazo[2,1-b] nih.govnih.govthiazine derivatives has been reported, where an imidazole (B134444) ring is fused to the thiazinane core. biointerfaceresearch.com These fused systems can be further modified, for instance, by introducing a pyridinyloxy moiety. biointerfaceresearch.com

The development of such derivatization strategies is crucial for creating libraries of 1,3-thiazinane-4-carboxylic acid analogues for screening in various biological assays and for the rational design of new drug candidates. nih.govresearchgate.net

Stereochemical Analysis and Conformational Studies of 1,3 Thiazinane 4 Carboxylic Acid Systems

Characterization of Enantiomeric and Diastereomeric Forms

The synthesis of 1,3-thiazinane-4-carboxylic acid derivatives often results in a mixture of stereoisomers due to the creation of new chiral centers. A notable example is the cyclocondensation reaction between DL-homocysteine and benzaldehyde (B42025), which yields 2-phenyl-1,3-thiazinane-4-carboxylic acid. researchgate.netnih.gov This reaction can produce four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). researchgate.netnih.gov The formation of the parent compound, 1,3-thiazinane-4-carboxylic acid, from the reaction of homocysteine and formaldehyde (B43269) has also been well-documented, providing the foundational structure for these more complex systems. nih.govnih.gov

The characterization and differentiation of these enantiomeric and diastereomeric forms are crucial for understanding their unique properties. This is typically achieved through a combination of spectroscopic and crystallographic techniques. While specific detailed data for each isomer of (4R)-1,3-Thiazinane-4-carboxylic acid is not extensively available in public literature, the principles of stereochemical analysis can be outlined.

Table 1: Possible Stereoisomers of 2-Phenyl-1,3-thiazinane-4-carboxylic Acid

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |

| Isomer 1 | S | R | Diastereomer to 2 & 3, Enantiomer to 4 |

| Isomer 2 | S | S | Diastereomer to 1 & 4, Enantiomer to 3 |

| Isomer 3 | R | R | Diastereomer to 1 & 4, Enantiomer to 2 |

| Isomer 4 | R | S | Diastereomer to 2 & 3, Enantiomer to 1 |

This table is generated based on the possible stereochemical outcomes of the synthesis and serves as a framework for characterization.

Conformational Preferences and Dynamics of the 1,3-Thiazinane (B8806883) Ring System

The 1,3-thiazinane ring, analogous to cyclohexane, is not planar and exists in various conformations, with the chair form generally being the most stable. nih.gov The presence of two heteroatoms, nitrogen and sulfur, with different bond lengths and angles compared to carbon, introduces distortions to the classic chair conformation. The conformational equilibrium of the ring is influenced by the steric and electronic effects of the substituents.

For this compound, the carboxylic acid group at the C4 position can occupy either an axial or an equatorial position. The relative stability of these two conformations is determined by the A-value of the carboxylic acid group and any potential intramolecular interactions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

The 1,3-thiazinane ring can undergo ring inversion, interconverting between two chair conformations. Other, less stable conformations, such as boat and twist-boat, may exist as transition states or may be populated under certain conditions, for instance, in the presence of specific substituents that destabilize the chair form. nih.gov Computational studies on related six-membered heterocyclic systems, such as silacyclohexanes and 1,3-azasilinanes, have shown a preference for chair conformations, providing a theoretical basis for the expected behavior of the 1,3-thiazinane ring. nih.govnih.gov

Table 2: Theoretical Conformational Preferences of the 1,3-Thiazinane Ring

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all bonds, minimizing torsional strain. |

| Twist-Boat | Intermediate | Avoids flagpole interactions of the boat form but has higher torsional strain than the chair. |

| Boat | Highest | Eclipsed bonds and flagpole interactions lead to significant steric and torsional strain. |

This table represents generalized relative energy levels for six-membered ring conformations based on theoretical principles.

Influence of Substituents on Stereochemical Stability and Reactivity

Substituents on the 1,3-thiazinane ring can have a profound impact on its stereochemical stability and chemical reactivity. The nature, size, and position of these substituents can influence the conformational equilibrium of the ring, which in turn affects the accessibility of reactive sites.

Substitution on the nitrogen atom at position 3 is a common modification in 1,3-thiazinane chemistry. For instance, N-acylation can significantly alter the conformational preferences of the ring. The introduction of an acyl group can lead to restricted rotation around the N-C(acyl) bond, potentially leading to the existence of stable rotamers. This can further complicate the conformational landscape of the molecule.

The reactivity of the 1,3-thiazinane-4-carboxylic acid system is intrinsically linked to its stereochemistry. The accessibility of the carboxylic acid group, the nitrogen lone pair, and the sulfur atom for chemical reactions will be dependent on their conformational orientation (axial or equatorial). For example, an equatorially positioned carboxylic acid group may be more sterically accessible for reactions like esterification compared to an axially positioned one.

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 1,3 Thiazinane 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (4R)-1,3-Thiazinane-4-carboxylic acid. While specific experimental NMR data for this particular compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar 1,3-thiazinane (B8806883) structures and related sulfur-containing amino acids.

The ¹H NMR spectrum is expected to provide key information regarding the protons within the thiazinane ring and the stereochemistry at the chiral center (C4). The proton at C4, being adjacent to both a nitrogen atom and a carboxylic acid group, would likely appear as a multiplet in the downfield region. The methylene (B1212753) protons of the thiazinane ring (at C2, C5, and C6) would exhibit complex splitting patterns due to geminal and vicinal couplings. The N-H and O-H protons of the secondary amine and carboxylic acid, respectively, would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be the most deshielded signal. The C4 carbon, bonded to both nitrogen and the carboxyl group, would also resonate at a relatively downfield chemical shift. The methylene carbons of the ring would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H4 | 3.5 - 4.5 (dd) | - |

| H2 | 4.0 - 5.0 (m) | - |

| H5 | 2.5 - 3.5 (m) | - |

| H6 | 2.8 - 3.8 (m) | - |

| NH | Broad, variable | - |

| COOH | Broad, variable | - |

| C4 | - | 55 - 65 |

| C2 | - | 45 - 55 |

| C5 | - | 25 - 35 |

| C6 | - | 30 - 40 |

| C=O | - | 170 - 180 |

Note: These are estimated chemical shift ranges and the actual values may vary based on solvent, pH, and temperature.

Mass Spectrometric (MS) Approaches for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of this compound. When coupled with chromatographic separation techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), MS offers high sensitivity and selectivity.

In a study focused on the determination of 1,3-Thiazinane-4-carboxylic acid in human urine, electron ionization (EI) mass spectrometry was utilized following GC separation. The mass spectrum of the isobutyl derivative of the compound revealed characteristic fragment ions that could be used for its identification. For enhanced sensitivity and selectivity in trace analysis, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific m/z values corresponding to the target analyte and its fragments. This approach significantly improves the signal-to-noise ratio and allows for accurate quantification at low concentrations.

Chromatographic Separation Techniques for 1,3-Thiazinane-4-carboxylic Acid and Related Metabolites

Chromatographic techniques are essential for the separation of this compound from complex biological matrices and for its analysis alongside related metabolites. Both gas chromatography and high-performance liquid chromatography have been applied for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for the identification and quantification of 1,3-Thiazinane-4-carboxylic acid in human urine. nih.govdundee.ac.uk Due to the low volatility of the amino acid, a derivatization step is necessary prior to GC analysis. In the reported method, the compound was derivatized with isobutyl chloroformate in the presence of pyridine (B92270) as a catalyst. nih.govdundee.ac.uk The resulting more volatile derivative was then extracted and analyzed by GC-MS.

The chromatographic conditions were optimized to achieve good separation of the analyte from other components in the urine matrix. The use of a specific temperature program for the GC oven allows for the elution of the derivatized compound at a characteristic retention time, further aiding in its identification. dundee.ac.uk

GC-MS Analysis Parameters for Derivatized 1,3-Thiazinane-4-carboxylic Acid

| Parameter | Condition |

| Derivatizing Agent | Isobutyl chloroformate |

| Catalyst | Pyridine |

| Extraction Solvent | Ethyl acetate |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Full Scan and Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC for the analysis of this compound, particularly as it often does not require derivatization for polar compounds. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of amino acids and related compounds.

For the analysis of polar, sulfur-containing amino acids like this compound, several HPLC strategies can be employed. One approach is to use a C18 column with a highly aqueous mobile phase. However, to enhance retention and improve peak shape for such polar analytes, ion-pairing agents can be added to the mobile phase, or hydrophilic interaction liquid chromatography (HILIC) can be utilized.

In cases where higher sensitivity is required, pre-column or post-column derivatization with a fluorescent tag can be performed. This allows for detection using a fluorescence detector, which is typically more sensitive and selective than UV detection for many amino acids.

Potential HPLC Methodologies for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Detection | Derivatization |

| Reversed-Phase | C18, C8 | Acetonitrile/Water or Methanol/Water with buffer | UV, MS | Optional (for enhanced sensitivity) |

| Ion-Pair RP | C18, C8 | Acetonitrile/Water with ion-pairing reagent | UV, MS | Not typically required |

| HILIC | Amide, Diol | High organic content (e.g., Acetonitrile) with a small amount of aqueous buffer | UV, MS | Not typically required |

| Fluorescence | C18, C8 | Acetonitrile/Water with buffer | Fluorescence | Required (e.g., OPA, Dansyl Chloride) |

Computational Chemistry and in Silico Modeling of 1,3 Thiazinane 4 Carboxylic Acid Scaffolds

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, reaction energies, and various electronic descriptors. nih.gov For the 1,3-thiazinane (B8806883) scaffold, DFT studies are crucial for understanding its intrinsic chemical nature.

Theoretical studies on various 1,3-thiazine derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory have been conducted to analyze their reactivity and stability. researchgate.net These studies typically involve the calculation of global and local reactivity descriptors.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

A theoretical study on a series of thiazine (B8601807) derivatives revealed that the distribution of the HOMO and LUMO orbitals is primarily located on the thiazine ring, indicating its central role in the molecule's reactivity. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the nucleophilic and electrophilic sites within the molecule. researchgate.net For the thiazine ring, the sulfur and nitrogen atoms are often identified as key sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Thiazine Derivative (Calculated at B3LYP/6-31+G(d,p))

| Descriptor | Value (in a.u.) |

| HOMO Energy | -0.245 |

| LUMO Energy | -0.078 |

| Energy Gap (ΔE) | 0.167 |

| Hardness (η) | 0.084 |

| Electronegativity (χ) | 0.162 |

| Electrophilicity (ω) | 0.155 |

This table presents hypothetical data for illustrative purposes based on findings for related structures.

Furthermore, DFT calculations have been employed to study the tautomerism in related 1,3-thiazine-4,6-diones. nih.govresearchgate.net Such studies help in understanding the relative stabilities of different isomeric forms, which is crucial for predicting the most likely structure of the molecule under various conditions. nih.govresearchgate.net

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug design to understand how a small molecule, such as a derivative of 1,3-thiazinane-4-carboxylic acid, might interact with a biological target, typically a protein.

Several studies have utilized molecular docking to explore the potential of 1,3-thiazine derivatives as inhibitors of various enzymes. For instance, docking studies have been performed on 1,3-thiazine derivatives against the H1N1 neuraminidase receptor to evaluate their potential as anti-influenza agents. mdpi.com These simulations help in identifying key amino acid residues in the active site of the protein that are involved in binding, such as through hydrogen bonds or hydrophobic interactions.

In another study, 1,3-thiazine derivatives were docked into the active site of E. coli Glucosamine-6-P synthase and Staphylococcus aureus peptide deformylase to assess their antimicrobial potential. acs.org The results of such docking studies are often expressed as a docking score, which estimates the binding affinity, and are used to rank different compounds and prioritize them for further experimental testing. acs.org

Table 2: Example of Molecular Docking Results for 1,3-Thiazine Derivatives Against Different Protein Targets

| Protein Target | PDB ID | Example Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| H1N1 Neuraminidase | 2HU4 | Thiazine Derivative A | -7.5 | Arg118, Glu119, Asp151 |

| E. coli Glucosamine-6-P Synthase | 4AMV | Thiazine Derivative B | -8.2 | Ser347, Gly301, Ala602 |

| S. aureus Peptide Deformylase | 1Q1Y | Thiazine Derivative C | -6.9 | Ile44, Gly89, His132 |

This table presents a summary of findings from various docking studies on 1,3-thiazine derivatives. mdpi.comacs.org

The insights gained from molecular docking can guide the rational design of new derivatives of (4R)-1,3-thiazinane-4-carboxylic acid with improved binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazinane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds.

A study on 1,3-thiazine derivatives as inhibitors of influenza neuraminidase employed both 2D-QSAR and 3D-QSAR approaches. mdpi.com

2D-QSAR: In this approach, the descriptors are calculated from the 2D representation of the molecules. The study on anti-influenza 1,3-thiazine derivatives developed models using Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mdpi.com The resulting models showed good predictive power, with high correlation coefficients (R²) for the training set and good predictive R² for the test set. mdpi.com

3D-QSAR: This method considers the 3D structure of the molecules and uses descriptors based on the molecular fields around them. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com For the 1,3-thiazine derivatives, both CoMFA and CoMSIA models were developed, providing insights into the steric and electrostatic field requirements for enhanced inhibitory activity. mdpi.com The contour maps generated from these models highlight regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity. mdpi.com

Table 3: Statistical Parameters of 2D and 3D-QSAR Models for 1,3-Thiazine Derivatives as Neuraminidase Inhibitors

| Model | R² (training set) | Q² (cross-validation) | R² (test set) |

| 2D-QSAR (GFA-MLR) | 0.9192 | 0.8767 | 0.8943 |

| 2D-QSAR (GFA-ANN) | 0.9227 | 0.9212 | 0.8831 |

| 3D-QSAR (CoMFA) | 0.9620 | 0.6430 | Not Reported |

| 3D-QSAR (CoMSIA) | 0.8770 | 0.7020 | Not Reported |

Data from a QSAR study on 1,3-thiazine derivatives. mdpi.com

QSAR models, once validated, can be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, thereby accelerating the discovery of potent compounds.

Molecular Dynamics Simulations for Conformational Exploration

Molecular Dynamics (MD) is a computational simulation technique that allows the study of the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamics of a molecule in a simulated environment, such as in a solvent or bound to a protein.

For a molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The thiazinane ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the carboxylic acid group can also vary. Understanding the relative energies and populations of these different conformations is crucial, as the biological activity of a molecule often depends on its 3D shape.

A study on the conformational equilibrium of carboxylic acids using MD simulations highlighted that while the syn conformation is generally preferred, the anti conformation can also be present in solution. This has significant implications for how the molecule might interact with its biological target.

MD simulations can be used to:

Determine the preferred conformations of the thiazinane ring and the carboxylic acid side chain.

Analyze the intramolecular hydrogen bonding possibilities.

Study the dynamics of the molecule in solution, providing insights into its flexibility.

Investigate the stability of a ligand-protein complex obtained from molecular docking, by observing the changes in the binding mode and interactions over the simulation time.

Table 4: Potential Conformational States of this compound for MD Simulation Studies

| Ring Conformation | Carboxylic Acid Orientation | Relative Energy (Hypothetical) |

| Chair | Equatorial | Low |

| Chair | Axial | Medium |

| Twist-Boat | - | High |

| Boat | - | High |

This table illustrates the types of conformational states that could be investigated using MD simulations.

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static views obtained from methods like DFT and molecular docking, offering a more complete understanding of the structure-function relationships of the this compound scaffold.

Investigative Research into Biological Activities and Mechanistic Pathways of 1,3 Thiazinane 4 Carboxylic Acid Derivatives Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects

Modulation of Cellular Processes by Thiazinane Derivatives (In vitro studies)

The impact of thiazinane derivatives on fundamental cellular activities, including proliferation and survival, has been a key area of investigation. These studies utilize various cell models to understand the compounds' effects at a cellular level.

The cytotoxic potential of thiazinane derivatives has been evaluated against several human tumor cell lines. Studies on palladium(II) complexes incorporating thiazine (B8601807) ligands have demonstrated varied effects on cell viability. For instance, complexes with phenyl substitutions showed notable cytotoxicity against epithelial cervix carcinoma (HeLa), promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937) cell lines. nih.gov The effectiveness of these complexes, measured by their IC₅₀ values (the concentration required to inhibit 50% of cell proliferation), suggests that the nature of the substitution on the thiazine ring is a critical determinant of their antiproliferative activity. nih.gov

Complexes with phenyl groups displayed the most significant cytotoxic effects, with IC₅₀ values ranging from 46.39 to 62.74 μM. nih.gov In contrast, derivatives with methyl substitutions did not significantly alter cell viability, highlighting the influence of bulky, lipophilic groups in enhancing transport across the cellular membrane and, consequently, cytotoxicity. nih.gov Further research has indicated that some of these palladium complexes induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

Similarly, analogues of the marine alkaloid dercitin, which contains a thiazole (B1198619) ring, have shown the ability to completely inhibit the proliferation of breast, colon, and lung tumor cells at a concentration of 1.5 µM. nih.gov

Table 1: Cytotoxicity (IC₅₀ in μM) of Phenyl-Substituted Palladium(II) Thiazine Complexes on Human Tumor Cell Lines nih.gov

| Cell Line | HeLa (Epithelial Cervix Carcinoma) | HL-60 (Promyelocytic Leukemia) | U-937 (Histiocytic Lymphoma) |

|---|---|---|---|

| Pd(II) Complex 1 | 62.74 ± 6.45 | 46.39 ± 3.99 | 52.88 ± 5.89 |

| Pd(II) Complex 2 | 58.60 ± 4.51 | 50.12 ± 3.76 | 49.25 ± 4.13 |

Note: The table data is derived from a study on palladium(II) complexes with thiazine derivative ligands.

While direct studies on the cytoprotective and photoprotective effects of (4R)-1,3-Thiazinane-4-carboxylic acid are limited, research on related thiazine structures provides some insights. Certain spiro-analogues of 1,3-thiazine have demonstrated neuroprotective potential by inhibiting amino acid-induced calcium ion uptake in rat brain synaptosomes. nih.gov This suggests a mechanism of action related to the modulation of ion channels. nih.gov

In the context of photoprotection, research into tyrosinase inhibitors has shown that some molecules designed for this purpose also possess sun protection factor (SPF) properties. mdpi.com For example, newly synthesized thiosemicarbazone derivatives, which are potent tyrosinase inhibitors, were also evaluated for their photoprotective effects and showed higher efficacy than reference sunscreen compounds. mdpi.com This dual activity highlights a potential, though indirect, link between the structural features of tyrosinase inhibitors and photoprotection.

Enzyme Interaction Studies of Thiazinane Carboxylic Acid Analogues

The interaction of 1,3-thiazinane-4-carboxylic acid analogues with various enzymes is a significant area of research, revealing both inhibitory and, in some cases, enhancing activities.

Thiazine and its derivatives have been identified as inhibitors of several key enzymes. Synthetic 1,3-thiazine compounds have been reported to inhibit the activity of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis, suggesting their potential as agents against hyperpigmentation. nih.gov The inhibitory mechanism of some carboxylic acid derivatives involves an interaction between the carboxylic acid group and the binuclear copper site of the tyrosinase enzyme. researchgate.net Studies on thiosemicarbazones, which share structural similarities, have identified potent tyrosinase inhibitors with IC₅₀ values below 1 µM. rsc.org

A series of thiazolidine-4-carboxylic acid derivatives, which are close structural analogues of 1,3-thiazinane-4-carboxylic acid, have been synthesized and evaluated as inhibitors of the neuraminidase enzyme from the influenza A virus. nih.gov These compounds displayed moderate inhibitory activity, with one of the most potent derivatives exhibiting an IC₅₀ value of 0.14 µM. nih.gov This line of research suggests that the thiazolidine (B150603) and by extension, the thiazinane ring, can serve as a scaffold for designing novel neuraminidase inhibitors. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Thiazine/Thiazolidine Derivatives

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 1,3-Thiazine Analogues | Tyrosinase | Inhibition of enzyme activity, blocking melanin biosynthesis | nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Influenza A Neuraminidase | Moderate inhibition, IC₅₀ of 0.14 µM for the most potent compound | nih.gov |

The interaction of small molecules with enzymes does not always result in inhibition. In some contexts, modulation can lead to an enhancement of activity or a weak, potentially beneficial, inhibition. For instance, studies on certain aminoalkanol derivatives as inhibitors of catalase—an enzyme that decomposes hydrogen peroxide—have shown them to be weak competitive inhibitors. nih.gov This weak inhibition is considered advantageous in some therapeutic contexts, as it avoids excessive accumulation of harmful reactive oxygen species that can result from strong catalase inhibition. nih.gov While direct evidence for catalase enhancement by 1,3-thiazinane-4-carboxylic acid derivatives is not prominent, the antioxidant potential of the related 2-aryl thiazolidine-4-carboxylic acids has been demonstrated through DPPH radical scavenging assays. nih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactive Thiazinane Derivatives

Understanding the relationship between the chemical structure of thiazinane derivatives and their biological activity is crucial for designing more potent and selective compounds. nih.govnaturalspublishing.com

Key SAR findings include:

Influence of the Heterocyclic Ring: In a study of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, replacing a 4-thiazolidinone (B1220212) ring with a 1,3-thiazin-4-one ring resulted in a dramatic decrease in inhibitory activity. nih.gov This suggests that the five-membered ring was optimal for hydrogen bonding interactions within the enzyme's active site, which the six-membered thiazinane ring could not replicate as effectively. nih.gov

Role of Substituents: The nature and position of substituents on the thiazinane or related scaffolds significantly impact bioactivity.

In the case of palladium(II) thiazine complexes, the presence of bulky, lipophilic phenyl groups was associated with greater cytotoxicity compared to smaller methyl groups. nih.gov

For 2-aryl thiazolidine-4-carboxylic acids, derivatives with an electron-donating methoxy (B1213986) (-OCH₃) group on the aromatic ring at the C-2 position showed better radical scavenging (antioxidant) activity than those with electron-withdrawing groups like chloro (-Cl), fluoro (-F), or nitro (-NO₂). nih.gov The presence of the phenyl ring itself was found to enhance this activity. nih.gov

In a series of 1,3-thiazine-2-amines, electron-donating groups such as hydroxyl and methoxy at the fourth position of the phenyl ring were found to enhance antimicrobial activity. naturalspublishing.com Conversely, the presence of a chloro group on the phenyl ring also increased antibacterial activity in other series. naturalspublishing.com

These SAR studies underscore the importance of specific structural features, such as the core heterocyclic structure and the electronic and steric properties of substituents, in determining the biological effects of thiazinane derivatives. nih.govnih.govnaturalspublishing.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thiazinane and Related Derivatives | Structural Feature | Effect on Biological Activity | Compound Class | Reference | | :--- | :--- | :--- | :--- | | Ring Structure | Replacement of 4-thiazolidinone with 1,3-thiazin-4-one | Decreased hDHODH inhibition | 4-Thiazolidinone derivatives | nih.gov | | Substituents | Phenyl groups vs. Methyl groups | Phenyl groups increased cytotoxicity | Palladium(II) thiazine complexes | nih.gov | | | Methoxy (-OCH₃) group on C-2 aryl ring | Enhanced antioxidant activity | 2-Aryl thiazolidine-4-carboxylic acids | nih.gov | | | Electron-donating groups on phenyl ring | Enhanced antimicrobial activity | 1,3-Thiazine-2-amines | naturalspublishing.com |

Formation and Biological Role as Endogenous Adducts (e.g., Homocysteine-Formaldehyde Adducts)

This compound (TCA) has been identified as an endogenous compound formed in vivo through the spontaneous, non-enzymatic reaction of homocysteine (Hcy) or its reactive metabolite, homocysteine thiolactone (HTL), with formaldehyde (B43269) (FA). nih.govnih.gov This condensation reaction represents an alternative pathway in homocysteine metabolism. nih.govresearchgate.net The presence of TCA has been confirmed and quantified in human urine, providing clear evidence of its formation within the human body. nih.govnih.gov

The formation of TCA is a result of the inherent reactivity of the sulfhydryl group of homocysteine towards the electrophilic carbon of formaldehyde. nih.gov This process is not unique to homocysteine; other amino acids with reactive thiol groups, such as cysteine, can also react with aldehydes to form similar adducts. nih.gov For instance, the condensation of cysteine with acetaldehyde, a metabolite of ethanol, results in the formation of 2-methyl-1,3-thiazolidine-4-carboxylic acid, which has been detected in human plasma and urine after alcohol consumption. nih.gov

The precise biological role of this compound is still largely under investigation. nih.gov However, a primary hypothesis suggests that its formation serves as a detoxification mechanism. nih.gov Both homocysteine and formaldehyde are recognized as potentially toxic molecules when present in excess. nih.gov Elevated levels of homocysteine are implicated in various pathological processes, while formaldehyde is a known reactive and cytotoxic compound. nih.govnih.gov By sequestering these two molecules into a stable adduct, the formation of TCA may mitigate their individual toxic effects. nih.gov

Early research involving the administration of radiolabeled TCA to rats demonstrated that the compound was largely excreted in the urine, suggesting it may be metabolically inert. nih.govnih.gov This finding supports the detoxification hypothesis, implying that the body may use this pathway to dispose of excess homocysteine and formaldehyde. nih.gov

The table below summarizes the key aspects of the formation of this endogenous adduct:

| Reactants | Resulting Adduct | Proposed Biological Role |

| Homocysteine (Hcy) or Homocysteine Thiolactone (HTL) + Formaldehyde (FA) | This compound (TCA) | Detoxification by sequestering toxic Hcy, HTL, and FA. nih.gov |

Future Research Directions and Interdisciplinary Avenues for 4r 1,3 Thiazinane 4 Carboxylic Acid Studies

Advancements in Asymmetric Synthesis and Chiral Control

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. For (4R)-1,3-Thiazinane-4-carboxylic acid, the "(4R)" designation signifies a specific stereoisomer. Future research will undoubtedly focus on developing more efficient and scalable methods for its enantiomerically pure synthesis.

Current strategies in asymmetric synthesis, which aim to create a specific stereoisomer, are rapidly evolving. nih.gov Techniques such as asymmetric electrochemical catalysis, which uses electricity to drive enantioselective reactions, and chiral Brønsted acid catalysis are becoming increasingly powerful tools in organic synthesis. nih.gov The application of these modern methods could lead to novel, more efficient synthetic routes to this compound.

A key area for advancement lies in the development of novel chiral catalysts and resolving agents. For instance, research on the related compound 1,4-thiazane-3-carboxylic acid has demonstrated the use of asymmetric transformation, employing a resolving agent like (2R, 3R)-tartaric acid and an epimerization catalyst to achieve high diastereomeric excess and yield. nih.gov Future studies could adapt and refine such "combined isomerization-preferential crystallization" methods for the industrial-scale production of this compound, potentially achieving yields of over 80-90%. nih.gov

| Asymmetric Synthesis Strategy | Potential Application for this compound | Key Research Goal |

| Asymmetric Electrochemical Catalysis | Development of a redox-neutral, highly enantioselective cyclization. | High yield and enantiomeric excess (>99% e.e.). |

| Chiral Brønsted Acid Catalysis | Catalyzing the key bond-forming reactions with precise stereocontrol. | Application to a variety of substituted thiazinane derivatives. nih.gov |

| Isomerization-Preferential Crystallization | Scalable synthesis via dynamic kinetic resolution of a racemic mixture. | Achieving >90% yield of the desired (4R) isomer. nih.gov |

Exploration of Novel Biological Targets and Pathways (Pre-clinical and in vitro research)

While the parent compound is known to form in vivo from homocysteine and formaldehyde (B43269), the biological activities of its derivatives are largely uncharted territory. nih.govnih.gov The thiazinane and related thiazole (B1198619) scaffolds are present in numerous bioactive molecules, suggesting a rich field for discovery. nih.govnih.govnih.gov

Future pre-clinical and in vitro research should focus on screening a library of this compound derivatives against a wide range of biological targets. The thiazole motif, for example, is a core component of compounds that inhibit cancer cell migration and invasion. nih.gov Specifically, derivatives have been designed that potently block the motility of metastatic cancer cells without exhibiting general cytotoxicity. nih.gov One such thiazole derivative demonstrated a strong ability to block cancer cell migration, leading to the development of a series of compounds with the most effective having an IC₅₀ value of 176 nM in migration assays. nih.gov This provides a strong rationale for investigating whether derivatives of this compound could have similar anti-metastatic properties.

Another promising area is the inhibition of enzymes crucial for pathogen survival or cancer progression. For example, rationally designed thiosemicarbazide (B42300) derivatives have shown inhibitory activity against laccase, a key enzyme in fungal melanin (B1238610) biosynthesis, which is a potential target for antifungal agents. nih.gov Similarly, thiazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a target for cancer therapy, and as tubulin polymerization inhibitors, which disrupt cell division in cancer cells. nih.govnih.gov Exploring the potential of thiazinane-based compounds to interact with such targets could lead to the identification of novel therapeutic leads. researchgate.net

| Potential Biological Target Class | Example from Related Scaffolds | Research Objective for Thiazinane Derivatives |

| Cancer Cell Migration/Invasion | Thiazole derivatives inhibit metastatic cancer cell motility. nih.gov | Synthesize and test thiazinane analogues for anti-metastatic activity. |

| Enzyme Inhibition (Antifungal) | Thiosemicarbazide derivatives inhibit fungal laccase. nih.gov | Evaluate thiazinane compounds for activity against fungal enzymes. |

| Enzyme Inhibition (Anticancer) | Thiazole derivatives inhibit dihydrofolate reductase (DHFR) and tubulin polymerization. nih.govnih.gov | Screen thiazinane derivatives for inhibition of key cancer-related enzymes like PI3Kα. researchgate.net |

Refinement of Analytical Methodologies for Trace Detection in Complex Matrices

The confirmation that 1,3-Thiazinane-4-carboxylic acid is formed in vivo in humans necessitates robust and sensitive analytical methods for its detection and quantification in complex biological matrices like urine and plasma. nih.govnih.gov This is crucial for understanding its physiological roles and potential as a biomarker.

Currently, a gas chromatography-mass spectrometry (GC-MS) based method has been developed for this purpose. nih.govnih.gov This method involves a chemical derivatization step using isobutyl chloroformate (IBCF) to make the analyte suitable for GC-MS analysis. nih.gov While successful, with a limit of quantification (LOQ) at the low micromolar range in urine, there is always a need for refinement. nih.govnih.gov

Future research should aim to enhance detection sensitivity and simplify sample preparation. This could involve the development of methods using liquid chromatography-mass spectrometry (LC-MS), which often requires less sample derivatization. nih.gov Advanced strategies like high-component filtering, where high-abundance molecules are removed prior to analysis, could significantly improve the detection limits for trace-level analytes like thiazinane derivatives in a complex background. nih.gov Furthermore, developing new extraction techniques, such as bar adsorptive microextraction, possibly using molecularly imprinted polymers, could offer higher selectivity and enrichment factors for the target analyte from complex samples like corn matrices or biological fluids. researchgate.net

| Analytical Technique | Current Status for Thiazinane Detection | Future Refinement Goal |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Method developed involving IBCF derivatization for detection in urine. nih.govnih.gov | Improve derivatization efficiency and reduce sample processing time. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not yet fully established for this specific compound. | Develop a direct injection method without derivatization to enhance throughput and reduce variability. nih.gov |

| Sample Preparation | Liquid-liquid extraction following derivatization. nih.gov | Implement selective solid-phase or microextraction techniques to improve recovery and reduce matrix effects. researchgate.netxjtu.edu.cn |

Rational Design of Thiazinane-Based Functional Molecules for Chemical Biology Tools

Beyond therapeutic applications, the this compound scaffold is an excellent starting point for the rational design of functional molecules for use as chemical biology tools. mdpi.com These tools are designed to probe biological systems, helping to elucidate complex pathways and mechanisms.

Rational design combines computational chemistry and structural biology to create molecules with desired properties. mdpi.commdpi.com Molecular docking studies, for example, can predict how a designed molecule might bind to a specific protein target. nih.govmdpi.com This approach has been used to design thiazole derivatives that act as dual DNA binders and DHFR inhibitors, or to create potent HIV-1 reverse transcriptase inhibitors. nih.govmdpi.com

Applying this strategy to the thiazinane scaffold, researchers could design and synthesize:

Fluorescent Probes: By attaching a fluorophore to the thiazinane core, it might be possible to create probes that can be used to visualize the localization and dynamics of specific enzymes or transporters that interact with the molecule.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker could allow for the covalent labeling and subsequent identification of previously unknown cellular binding partners of thiazinane derivatives.

Targeted Inhibitors: Based on the structural information of a target enzyme, the thiazinane scaffold can be systematically modified to maximize binding affinity and selectivity, creating highly potent and specific inhibitors for research purposes. nih.govresearchgate.net

The ultimate goal is to leverage the unique chemical properties of the thiazinane ring to build sophisticated molecular probes that can help unravel complex biological questions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R)-1,3-Thiazinane-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of cysteine derivatives with aldehydes or ketones. For example, (2RS,4R)-configured derivatives have been synthesized via reactions of D-penicillamine with protecting groups, achieving yields between 18–46% depending on substituents. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) and purification techniques (HPLC, recrystallization) can improve yields. Side products often arise from stereochemical heterogeneity, necessitating chiral resolution methods like diastereomeric salt formation .

Q. How is the stereochemical integrity of this compound validated during synthesis?

- Methodological Answer : Vibrational spectroscopy (IR/Raman) and NMR are critical. For instance, methyl-substituted derivatives show distinct C–S and C–N stretching modes (IR: 650–750 cm⁻¹) that confirm ring formation. Chiral HPLC with polarimetric detection or X-ray crystallography (using SHELX software for refinement ) can resolve enantiomeric excess. In cases of diastereomers (e.g., 2-phenyl derivatives in ), NOESY NMR correlations distinguish axial vs. equatorial substituents .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Substituent Position : Aromatic groups at the 2-position enhance UVB protection in skin cells (e.g., 2-phenyl derivatives in ).

- Side Chain Length : Longer aliphatic chains (e.g., hexadecylamide in ) improve membrane permeability but may reduce aqueous solubility.

- Table : Key SAR Findings

| Derivative | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 3jb | (Z)-C18:1 | Enhanced cell proliferation | |

| Compound 15 | 2-phenyl | UVB protection (EC₅₀: 10 µM) |

Q. What strategies address the stability challenges of the thiazinane ring under physiological conditions?

- Methodological Answer : The ring’s stability is pH-dependent. Protonation of the nitrogen at acidic pH (e.g., gastric environment) can lead to ring-opening. Strategies include:

- Protecting Groups : Acetyl or benzoyl groups at the 3-position ( ) reduce nucleophilic attack on the ring.

- Rigid Analogues : Incorporating bicyclic systems (e.g., thiazabicyclo structures in ) minimizes conformational flexibility and degradation .

Q. How can computational modeling guide the design of this compound derivatives?

- Methodological Answer : QSAR models and molecular docking (e.g., using AutoDock Vina) predict binding affinities to targets like neuraminidase or antioxidant enzymes. For example, electron-withdrawing substituents on the aromatic ring correlate with improved docking scores (ΔG ≤ −8 kcal/mol) in neuraminidase inhibition studies .

Q. How should researchers validate contradictory data from retracted studies on thiazinane derivatives?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example, a retracted study on 4-chlorobenzoyl derivatives () claimed anti-inflammatory activity, but subsequent studies failed to replicate results. Researchers should:

- Reproduce Synthesis : Confirm compound purity via LC-MS and elemental analysis.

- Functional Assays : Use multiple cell lines (e.g., HaCaT and HEK293) to test activity consistency .

Q. What in silico tools are effective for predicting the metabolic fate of this compound derivatives?

- Methodological Answer : Tools like SwissADME predict pharmacokinetic properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.